4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine
CAS No.:
Cat. No.: VC14515270
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2 |
|---|---|
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | 4-ethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-imine |
| Standard InChI | InChI=1S/C14H20N2/c1-2-16-12-8-4-3-6-10(12)14(15)11-7-5-9-13(11)16/h15H,2-9H2,1H3 |
| Standard InChI Key | RDKPMNKWSNJWRL-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(CCCC2)C(=N)C3=C1CCC3 |
Introduction
4-Ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine is a complex organic compound belonging to the class of quinoline derivatives. It features a unique bicyclic structure, combining a cyclopentane moiety with a quinoline ring. The presence of an ethyl group at the 4-position and an imine functional group at the 9-position contributes to its distinct chemical properties. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis Methods
The synthesis of 4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine typically involves cyclocondensation reactions. These reactions often include the combination of aldehydes with amino compounds and cycloketones in the presence of a catalyst. The choice of synthesis method depends on the availability of starting materials and the desired yield.
Synthesis Methods Table
| Method | Description |
|---|---|
| Cyclocondensation | Reaction of aldehydes with amino compounds and cycloketones |
| Catalysts | Often required to facilitate the reaction |
Biological Activities and Applications
Research indicates that compounds similar to 4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine may exhibit various biological activities, including antimicrobial and anticancer effects. This compound is also explored as a potential D2 or D3 receptor antagonist, which could be relevant in treating neurological disorders.
Biological Activities Table
| Activity | Description |
|---|---|
| Antimicrobial | Potential against certain microorganisms |
| Anticancer | Potential as an anticancer agent |
| Neurological | Potential as a D2 or D3 receptor antagonist |
Related Compounds Table
| Compound | Structure Features | Unique Properties |
|---|---|---|
| 1-Methylquinoline | Quinoline base with a methyl group | Antibacterial |
| 2-Ethylquinoline | Ethyl group at the 2-position | Anti-inflammatory |
| 4-Aminoquinoline | Amino group at the 4-position | Malaria treatment |
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